3-Formylbenzenesulfonic acid sodium

Catalog No.
S12802571
CAS No.
M.F
C7H6NaO4S
M. Wt
209.18 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Formylbenzenesulfonic acid sodium

Product Name

3-Formylbenzenesulfonic acid sodium

Molecular Formula

C7H6NaO4S

Molecular Weight

209.18 g/mol

InChI

InChI=1S/C7H6O4S.Na/c8-5-6-2-1-3-7(4-6)12(9,10)11;/h1-5H,(H,9,10,11);

InChI Key

LNPNPTSWBKNYGG-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)S(=O)(=O)O)C=O.[Na]

3-Formylbenzenesulfonic acid sodium is an aromatic compound characterized by a formyl group (-CHO) and a sulfonic acid group (-SO₃Na) attached to a benzene ring. Its molecular formula is C₇H₇NaO₄S, and it has a molecular weight of approximately 208.17 g/mol. This compound is notable for its solubility in water and its ability to participate in various

  • Oxidation: The formyl group can be oxidized to a carboxylic acid group, yielding 3-carboxybenzenesulfonic acid.
  • Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride.
  • Substitution: It can undergo electrophilic aromatic substitution, where the sulfonic acid group can be replaced by other functional groups under suitable conditions.

Common reagents for these reactions include potassium permanganate and chromium trioxide for oxidation, while sodium borohydride and lithium aluminum hydride are used for reduction .

Synthetic Routes

  • Sulfonation of Salicylaldehyde: One common method involves the sulfonation of salicylaldehyde using fuming sulfuric acid. This reaction introduces the sulfonic acid group into the aromatic ring.
  • Oxidation of 4,4’-Diaminostilbene-2,2’-disulfonic Acid: Another method includes the one-step oxidation of 4,4’-diaminostilbene-2,2’-disulfonic acid using ferric salts.

Industrial Production

In industrial settings, large-scale production typically employs concentrated sulfuric acid or oleum for sulfonation reactions. Careful control of reaction conditions ensures optimal yield and purity. Advanced purification techniques are utilized to meet specifications for various applications .

3-Formylbenzenesulfonic acid sodium finds diverse applications across several fields:

  • Organic Synthesis: It serves as a building block for synthesizing pharmaceuticals and agrochemicals.
  • Materials Science: Used in developing advanced materials such as polymers and resins.
  • Electrochemistry: Its redox properties are exploited in various analytical applications.
  • Fluorescent Dyes: It acts as an intermediate in producing fluorescent whitening agents and dyes .

Similar Compounds

Compound NameStructure DescriptionUnique Features
Benzenesulfonic AcidSimplest aromatic sulfonic acidLacks formyl group; serves as a basic framework
4-Formylbenzenesulfonic AcidFormyl group at para positionDifferent electronic effects due to position
2-Formylbenzenesulfonic AcidFormyl group at ortho positionExhibits distinct reactivity patterns compared to meta isomer

Uniqueness

3-Formylbenzenesulfonic acid sodium is unique due to the position of the formyl group relative to the sulfonic acid group. This meta positioning influences its electronic properties and reactivity patterns significantly compared to its ortho and para counterparts. The distinct sterics and electronics make it especially valuable in organic synthesis and material science applications .

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

1

Exact Mass

208.98844912 g/mol

Monoisotopic Mass

208.98844912 g/mol

Heavy Atom Count

13

Dates

Last modified: 08-09-2024

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